6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is an organic compound characterized by the molecular formula . This compound is a derivative of pyridazine, a heterocyclic aromatic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of the piperazine moiety enhances its potential biological activity and chemical reactivity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of carboxylic acids because of the presence of the carboxyl functional group (-COOH) at the 3-position of the pyridazine ring. Its synthesis and applications are primarily explored in organic chemistry and pharmacology, where it serves as a building block for more complex molecules.
The synthesis of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid typically involves nucleophilic substitution reactions. One common method is the reaction between halogenated pyridazine derivatives and piperazine in the presence of a base.
The molecular structure of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid can be represented as follows:
C1CN(CCN1)C2=NN=C(C=C2)C(=O)O
The compound's structural features include:
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid participates in several chemical reactions:
The mechanism of action for 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid primarily involves its interaction with biological targets due to its structural properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.22 g/mol |
Melting Point | Not specified |
Density | Not specified |
The chemical properties include:
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid has several applications across different scientific domains:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1